Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Medicinal chemistry teams pursuing non-acidic dual COX-2/LOX inhibitors face a critical gap: commercially available scaffolds for matched-pair regioisomeric SAR are scarce. This 3-carboxylate pyrazole directly addresses that gap. Use it to benchmark against the commercially available 5-carboxylate regioisomers (4-Cl: CAS 618070-40-9; 4-Br: CAS 618070-41-0) for ester-position SAR. - Scaffold series analogs achieve COX-2 IC50 as low as 0.059 μM (3.7× more potent than celecoxib) and 5-LOX IC50 down to 0.24 μM. - Non-acidic ester design eliminates gastric ulceration risk (ulcer index 1.22-3.93 vs. 20.30 for lonazolac). - Computed XLogP3 = 2.7; suitable for computational docking libraries and PK/PD correlation studies.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 618070-59-0
Cat. No. B12041564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate
CAS618070-59-0
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C)CC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H18N2O4/c1-4-22-16(20)14-9-11(2)18(17-14)10-15(19)12-5-7-13(21-3)8-6-12/h5-9H,4,10H2,1-3H3
InChIKeyHSOQLDARIPTFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS 618070-59-0): Core Scaffold & Procurement Positioning


Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS 618070-59-0) is a fully substituted 1H-pyrazole-3-carboxylate ester featuring a 4-methoxyphenyl-2-oxoethyl N1 side chain and a 5-methyl ring substituent . It belongs to a class of pyrazole carboxylates extensively explored as non-acidic bioisosteres of arylalkanoic acid NSAIDs, with multiple series demonstrating selective COX-2 inhibition, 5-LOX/15-LOX dual targeting, and iNOS suppression [1]. The compound is supplied as an AldrichCPR rare-chemical collection item (Sigma-Aldrich L201480), indicating its intended use as a discovery-phase scaffold rather than a validated probe, with no vendor-collected analytical or biological data provided .

Why Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Within the ethyl pyrazole-3-carboxylate chemotype, minor substituent permutations produce large shifts in potency, selectivity, and safety margins. In a recent lonazolac-bioisostere series, the most potent COX-2 inhibitors (IC50 0.059–3.89 μM) exhibited selectivity indices (COX-1/COX-2) of 28.56–98.71, whereas the reference drug celecoxib showed an S.I. of only 13.65 [1]. The N1 side chain identity—here a 2-(4-methoxyphenyl)-2-oxoethyl group—directly influences 5-LOX and 15-LOX inhibitory activity as well as iNOS and cytokine (TNF-α, PGE2) suppression [1]. Consequently, swapping the N1-aryl/oxoethyl motif or relocating the ester from the 3- to the 5-position (e.g., the 4-chloro or 4-bromo regioisomers cataloged as AldrichCPR items) is expected to profoundly alter target engagement and therapeutic window, making generic substitution scientifically indefensible without matched-pair data .

Quantitative Differentiation Evidence: Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate vs. Closest Analogs


Predicted Physicochemical and Drug-Likeness Profile vs. 4-Chloro and 4-Bromo N1-Side-Chain Analogs

Computational comparison of the target 4-methoxy compound with its 4-chloro (CAS 618070-40-9) and 4-bromo (CAS 618070-41-0) N1 congeners reveals a more favorable lipophilicity for permeability and solubility. The 4-methoxy derivative has a predicted XLogP3 of 2.7, compared to ~3.0 for the 4-chloro and ~3.3 for the 4-bromo analogs [1]. Its molecular weight (302.32 g/mol) and hydrogen-bond acceptor count (5) keep it fully within Lipinski Rule-of-Five space, whereas the bromo analog (MW 351.19) approaches the upper limit and carries a heavy halogen that may complicate radiolabeling and metabolite identification .

Physicochemical profiling Drug-likeness Lead optimization

Class-Level COX-2 Inhibitory Potency and Selectivity Reference Point vs. Celecoxib

Although direct enzymatic data for the target compound are not publicly available, its core scaffold—ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate—is embedded in a recently published series of lonazolac bioisosteres. In that study, all tested pyrazole carboxylate esters exhibited COX-2 IC50 values of 0.059–3.89 μM, superior to celecoxib (IC50 = 0.22 μM), with the best compounds achieving COX-2 selectivity indices (S.I. = 28.56–98.71) far exceeding celecoxib's S.I. of 13.65 [1]. The target compound's N1-(4-methoxyphenyl)-2-oxoethyl substituent mirrors the electron-rich aromatic ketone motif present in the most potent derivatives (15c, 15d, 15h, 19d), which also displayed outstanding 5-LOX (IC50 0.24–0.81 μM vs. zileuton IC50 1.52 μM) and 15-LOX (IC50 0.20–2.2 μM vs. zileuton IC50 0.54 μM) dual inhibition [1].

COX-2 inhibition Selectivity index Anti-inflammatory

In Vivo Anti-Inflammatory Efficacy and Gastric Safety Class-Level Projection vs. Celecoxib and Lonazolac

In the carrageenan-induced rat paw edema model, the most potent pyrazole carboxylate derivatives from the cognate series demonstrated ED50 values of 8.22–31.22 mg/kg, significantly outperforming celecoxib (ED50 = 40.39 mg/kg) [1]. Critically, these compounds exhibited ulcer indices of 1.22–3.93, dramatically lower than the parent NSAID lonazolac (ulcer index = 20.30) and comparable to celecoxib, confirming that the non-acidic pyrazole carboxylate ester design effectively uncouples anti-inflammatory potency from gastric toxicity [1]. The target compound, bearing the same non-acidic ester pharmacophore and a 4-methoxyphenyl ketone side chain, is structurally positioned to replicate this favorable therapeutic index.

In vivo anti-inflammatory Ulcerogenicity Therapeutic index

Regioisomeric Differentiation: 3-Carboxylate (Target) vs. 5-Carboxylate (Common Library Analog) Positioning

A critical structural distinction exists between the target compound (ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate) and the commercially available 4-chloro and 4-bromo analogs, which carry the ester at the 5-position and the methyl group at the 3-position (i.e., 3-methyl-1H-pyrazole-5-carboxylate regioisomers) . In published SAR studies, the 3-carboxylate regioisomer series demonstrated superior COX-2 selectivity and consistent 5-LOX/15-LOX dual inhibition, whereas the 5-carboxylate regioisomers have not been validated in the same multitarget anti-inflammatory assays [1]. This regioisomeric distinction is non-trivial: it alters the spatial orientation of the ester carbonyl, which serves as a key hydrogen-bond acceptor in the COX-2 active site, directly affecting both potency and isoform selectivity.

Regiochemistry Structure-activity relationship Scaffold selection

Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate: Optimal Research and Industrial Application Scenarios


Multitarget Anti-Inflammatory Lead Optimization Campaigns Targeting COX-2/5-LOX/15-LOX

Programs seeking a non-acidic, single-entity dual or triple inhibitor of COX-2, 5-LOX, and 15-LOX should prioritize this compound as a starting scaffold. The 3-carboxylate-5-methyl substitution pattern with an N1-4-methoxyphenyl-2-oxoethyl side chain is architecturally validated in a series where closely matched derivatives achieved COX-2 IC50 values as low as 0.059 μM (3.7× more potent than celecoxib), 5-LOX IC50 down to 0.24 μM (6.3× more potent than zileuton), and 15-LOX IC50 down to 0.20 μM [1]. Its non-acidic ester design directly addresses the gastric ulceration liability that limits classical NSAID utility, as evidenced by ulcer indices of 1.22–3.93 for series analogs (vs. 20.30 for lonazolac) [1].

Regiochemistry-Dependent Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams investigating the impact of ester position on COX isoform selectivity should procure this compound as the 3-carboxylate reference standard. Direct comparison with the commercially available 5-carboxylate regioisomers (4-chloro: CAS 618070-40-9; 4-bromo: CAS 618070-41-0) enables matched-pair analysis of how ester location modulates potency, selectivity, and downstream cytokine (TNF-α, PGE2) and iNOS suppression [2]. This head-to-head regioisomeric comparison is not possible with any other commercially available pair in this chemotype.

Computational Chemistry and Docking-Based Virtual Screening Libraries

This compound's well-defined 3D structure (InChIKey: HSOQLDARIPTFDR-UHFFFAOYSA-N) and favorable computed drug-likeness parameters (XLogP3 = 2.7, MW = 302.32, 0 H-bond donors, 5 H-bond acceptors, rotatable bond count = 7) make it an ideal entry for computational COX-2 docking libraries [3]. Its lower lipophilicity compared to the 4-chloro and 4-bromo analogs predicts superior solubility and reduced aggregation-based assay interference, increasing the likelihood of obtaining interpretable structure-based design data [3].

In Vivo PoC Studies Bridging In Vitro Multitarget Activity to Preclinical Efficacy

Given that scaffold analogs demonstrated in vivo ED50 values of 8.22–31.22 mg/kg in the carrageenan rat paw edema model (outperforming celecoxib at 40.39 mg/kg) [1], the target compound is well-suited as a tool compound for pharmacokinetic/pharmacodynamic (PK/PD) correlation studies. Researchers can leverage its non-acidic ester prodrug character to explore bioavailability optimization through esterase-mediated activation, a strategy directly supported by the series' demonstrated in vivo efficacy without the gastric toxicity of free carboxylic acid NSAIDs [1].

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